tert-Butyl 4-(3-bromo-4-ethoxybenzyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-bromo-4-ethoxybenzyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a brominated benzyl group, and an ethoxy substituent on the benzyl ring. Piperazine derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of tert-butyl 4-(3-bromo-4-ethoxybenzyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Bromination: The benzyl group is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Ethoxylation: The brominated benzyl group is then ethoxylated using an ethoxy group donor, such as ethyl iodide, in the presence of a base like potassium carbonate.
Piperazine Coupling: The ethoxylated bromobenzyl compound is coupled with piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazine derivative.
tert-Butyl Protection: Finally, the piperazine derivative is protected with a tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom on the benzyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation Reactions: The ethoxy group can be oxidized to form aldehyde or carboxylic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the ethoxy group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products:
Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of de-brominated or alcohol derivatives.
Scientific Research Applications
Chemistry:
tert-Butyl 4-(3-bromo-4-ethoxybenzyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology:
In biological research, this compound is used to study the effects of piperazine derivatives on various biological systems. It has been investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine:
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting specific biological pathways, such as neurotransmitter receptors and enzymes.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-bromo-4-ethoxybenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with neurotransmitter receptors, modulating their activity and leading to various physiological effects. The brominated benzyl group can form covalent bonds with biological macromolecules, altering their function. The ethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
- tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Comparison:
- tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate: Similar structure but lacks the ethoxy group, which may affect its reactivity and biological activity.
- tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate: Contains a chloroethyl group instead of a brominated benzyl group, leading to different reactivity and potential applications.
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains an ethoxy-oxoethyl group, which may confer different biological properties compared to the ethoxybenzyl group.
The unique combination of the brominated benzyl group and the ethoxy substituent in tert-butyl 4-(3-bromo-4-ethoxybenzyl)piperazine-1-carboxylate distinguishes it from these similar compounds, potentially offering distinct advantages in terms of reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 4-[(3-bromo-4-ethoxyphenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O3/c1-5-23-16-7-6-14(12-15(16)19)13-20-8-10-21(11-9-20)17(22)24-18(2,3)4/h6-7,12H,5,8-11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFLZPSMQHGWFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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